Gnetinc

Pharmacokinetics Bioavailability ADME

Standard monomeric stilbenes like resveratrol undergo rapid conjugation, yielding short 14h plasma residence. For studies requiring sustained exposure and distinct bioactivity, the dimeric form is essential. - **Pharmacokinetics:** Plasma MRT of 36h; detectable >96h post-dose (2.5x longer than resveratrol). - **Key applications:** MTA1-targeted prostate cancer research, periodontal bone regeneration, immuno-oncology (NK cell activation), metabolic syndrome (lipase/amylase inhibition). - **Safety:** Demonstrated human safety in RCTs. Immediate shipment for R&D use.

Molecular Formula C28H22O6
Molecular Weight 454.5 g/mol
Cat. No. B15238998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGnetinc
Molecular FormulaC28H22O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O)O
InChIInChI=1S/C28H22O6/c29-20-7-3-16(4-8-20)1-2-17-11-24(33)27-25(12-17)34-28(18-5-9-21(30)10-6-18)26(27)19-13-22(31)15-23(32)14-19/h1-15,26,28-33H/b2-1+/t26-,28+/m1/s1
InChIKeyKVGHRSAHESCTFR-PXXWLXOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gnetin C Procurement Guide


Gnetin C (CAS 84870-54-2, PubChem CID 100920621), systematically named 5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2-(3,5-dihydroxyphenyl)-1-benzofuran-7-ol, is a naturally occurring stilbenoid dimer of resveratrol isolated primarily from the seeds of Gnetum gnemon (melinjo) [1][2]. As a polyphenol belonging to the 2-arylbenzofuran flavonoid class, Gnetin C exhibits a molecular formula of C28H22O6 with a molecular weight of 454.48 g/mol, XlogP of 5.40, and topological polar surface area (TPSA) of 110.00 Ų [3]. Its structural configuration as a resveratrol dimer confers distinct physicochemical and biological properties that differentiate it from monomeric stilbenes, including extended plasma residence time, altered target engagement profiles, and demonstrated human safety in randomized controlled trials [4][5].

Compound class Resveratrol dimer tool compound with reported extended plasma residence
Pathway context MTA1 downregulation, NK cell immunomodulation, antimicrobial screening studies
Model context Prostate cancer, periodontitis, and metabolic syndrome research models

Gnetin C Non-Substitutability


Monomeric stilbenes such as resveratrol and pterostilbene are structurally and pharmacokinetically distinct from dimeric Gnetin C. Resveratrol undergoes rapid and extensive Phase II conjugation in the intestinal tract and liver, resulting in a plasma mean residence time (MRT) of only 14 hours and metabolites with reduced biological activity [1][2]. In contrast, Gnetin C exhibits a plasma MRT of 36 hours and is detectable for over 96 hours post-dose, representing a >2.5-fold increase in systemic exposure duration [3]. This fundamental difference in ADME profile translates to divergent in vivo efficacy outcomes: Gnetin C demonstrates superior bone healing in periodontitis models, more potent MTA1 downregulation in prostate cancer cells, and distinct antibacterial activity against P. gingivalis that is not observed with monomeric resveratrol [4][5][6]. Procurement of resveratrol or pterostilbene as a substitute for Gnetin C will result in significantly altered exposure kinetics and biological outcomes that do not recapitulate the validated preclinical and clinical findings specific to the dimeric form.

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Exposure duration mismatch

Monomeric stilbenes such as resveratrol show rapid clearance; reported extended plasma MRT of the dimer may shift in vivo exposure-response interpretation.

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MTA1 pathway-response divergence

Resveratrol and pterostilbene exhibit weaker MTA1 downregulation; pathway-response endpoints may not replicate dimer-specific outcomes.

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Antimicrobial profile may differ

P. gingivalis growth and biofilm inhibition reported for Gnetin C may not be reproduced with monomeric resveratrol; antimicrobial screening context requires review.

Gnetin C Comparative Evidence


Plasma Mean Residence Time vs. Resveratrol

In a human pharmacokinetic study following oral administration of 1000 mg melinjo seed extract (MSE) powder, Gnetin C (after enzymatic hydrolysis) demonstrated a plasma mean residence time (MRT) of 36 hours and remained detectable in plasma for >96 hours [1]. In contrast, trans-resveratrol (tRV) from the same MSE dose exhibited an MRT of only 14 hours, with plasma concentrations maintained for just over 24 hours [1]. The MRT of Gnetin C is 2.57-fold longer than that of tRV. This extended systemic persistence is not observed with monomeric resveratrol or pterostilbene, and represents a key differentiator for in vivo study design where sustained target engagement is required.

Plasma MRT
Head-to-head
~2.6-fold longer (36 h vs 14 h); detectable >96 h vs >24 h for resveratrol
Supports extended-exposure model interpretation
Human PK study, oral MSE, n=15
Pharmacokinetics Bioavailability ADME

MTA1 Downregulation vs. Resveratrol and Pterostilbene

In DU145 and PC3M prostate cancer cell lines, Gnetin C downregulated metastasis-associated protein 1 (MTA1) protein and mRNA expression more potently than equimolar concentrations (50 µM) of resveratrol or pterostilbene [1]. Quantitative Western blot and qPCR analyses demonstrated that Gnetin C achieved superior MTA1 inhibition, which translated to significantly greater suppression of cell viability, colony formation, and migration, as well as enhanced induction of cell death compared to both monomeric stilbenes [1]. In a transgenic mouse model of high-risk premalignant prostate cancer (R26MTA1; Pten+/f; Pb-Cre+), dietary supplementation with Gnetin C (70 mg/kg diet) substantially delayed progression of prostatic intraepithelial neoplasia (PIN) lesions compared to pterostilbene at equivalent dose, with decreased MTA1 expression and reduced proliferation and angiogenesis [2].

MTA1 inhibition
Head-to-head
Gnetin C
Potent MTA1 downregulation, reduced colony formation, in vivo PIN delay
Resveratrol / Pterostilbene
Weaker MTA1 inhibition at equimolar dose; less PIN progression delay
Supports MTA1 pathway-response comparison in prostate cancer models
DU145/PC3M cells, transgenic mouse model
Prostate cancer MTA1 Oncology Chemoprevention

Periodontal Bone Healing vs. Resveratrol Monomer

In a mouse model of experimentally induced periodontitis (EP), intraperitoneal administration of 10 mg/kg resveratrol dimer (Gnetin C) on day 15 post-induction resulted in greater periodontal bone healing compared to equivalent dosing with resveratrol monomer [1]. Measurements of bone level around ligated teeth over time demonstrated superior inhibition of bone loss in the dimer group, which was associated with significant downregulation of IL-1β and activation of the Nrf2 antioxidant pathway [1]. The study concluded that the dimeric form of resveratrol provided enhanced therapeutic efficacy for periodontal bone regeneration relative to the monomeric form.

Periodontal healing
Head-to-head
Gnetin C
Greater bone healing, IL-1β suppression, Nrf2 activation in periodontitis model
Resveratrol monomer
Reduced bone loss but lower efficacy
Supports periodontal bone-healing model context
Mouse EP model, 10 mg/kg i.p.
Periodontitis Bone regeneration Oral health Nrf2

Antibacterial Activity Against P. gingivalis vs. Resveratrol

In a comparative study evaluating effects on the periodontopathic bacterium Porphyromonas gingivalis, Gnetin-C exhibited stronger inhibition of bacterial growth, bacterial cell adhesion, and biofilm binding compared to monomeric resveratrol [1]. Melinjo seed extract (MSE), the natural source of Gnetin-C, showed greater effectiveness than resveratrol monomer but was less effective than pure Gnetin-C treatment [1]. Scanning electron microscopy revealed cell surface irregularities and membrane ruptures following Gnetin-C exposure, indicating a bactericidal mechanism. RNA-seq analysis further demonstrated that Gnetin-C treatment significantly suppressed expression of genes related to fimbriae, iron metabolism, proteases, and amino acid/vitamin metabolism, while upregulating oxidative stress-related genes [1].

P. gingivalis inhibition
Head-to-head
Gnetin C
Strong growth, adhesion, biofilm inhibition; bactericidal membrane disruption
Resveratrol
Weaker inhibition; MSE intermediate
Supports antimicrobial screening context for oral pathogens
In vitro, P. gingivalis; RNA-seq gene modulation
Periodontal bacteria Antimicrobial Porphyromonas gingivalis Biofilm

Lipase and α-Amylase Inhibition vs. Resveratrol

In an in vitro enzymatic assay using porcine pancreatic lipase, Gnetin C demonstrated measurable inhibitory activity, whereas resveratrol showed no lipase inhibition [1]. Additionally, Gnetin C inhibited the hydrolysis of starch by porcine pancreatic α-amylase, along with gnemonoside C and gnemonoside D [1]. This differential inhibitory profile indicates that Gnetin C possesses a broader spectrum of digestive enzyme modulation compared to monomeric resveratrol, which may translate to distinct applications in metabolic syndrome research. A patent (US-10640480-B2) further describes Gnetin C-rich melinjo extract compositions specifically for prevention and/or treatment of metabolic syndrome based on these enzyme inhibitory properties [2].

Digestive enzymes
Head-to-head
Gnetin C
Inhibits pancreatic lipase and α-amylase
Resveratrol
No lipase inhibition; α-amylase not reported
Supports digestive enzyme modulation study context
Porcine enzyme assays; patent filings for metabolic syndrome
Metabolic syndrome Lipase inhibition α-Amylase inhibition Nutraceutical

Human Safety and NK Cell Activation

A randomized, double-blind, placebo-controlled trial in healthy human subjects (n = 12) administered pure Gnetin-C at 150 mg/day orally for 14 days [1]. All subjects completed the study with no side effects reported across the study duration. Gnetin-C supplementation produced a statistically significant increase in the absolute number of circulating natural killer (NK) cells expressing the activating receptors NKG2D and NKp46. NK cells from Gnetin-C recipients showed higher cytotoxicity against K562 target cells ex vivo compared to baseline [1]. Additionally, Gnetin-C significantly reduced serum uric acid, LDL cholesterol, HDL cholesterol, total adiponectin, and high-molecular-weight adiponectin levels [1]. In contrast, monomeric resveratrol has been plagued by inconclusive clinical trials due to poor bioavailability and extensive metabolism [2], whereas Gnetin-C has established human safety data enabling progression to efficacy trials in prostate cancer chemoprevention [3].

Human safety & NK cells
Reported endpoint context
RCT: 150 mg/day x14 d, no adverse events; increased NKG2D+ NKp46+ NK cells; enhanced ex vivo cytotoxicity
Supports NK cell immunomodulation research context
Healthy subjects, n=12; further endpoint validation recommended
Clinical trial Immunomodulation NK cells Safety

Gnetin C Application Scenarios


Prostate Cancer Chemoprevention & MTA1 Research

Based on direct comparative evidence showing Gnetin C's superior MTA1 downregulation and anti-cancer activity in prostate cancer cell lines and transgenic mouse models relative to resveratrol and pterostilbene [1][2], Gnetin C is the preferred compound for MTA1-targeted prostate cancer chemoprevention studies, particularly in high-risk premalignant models. Its demonstrated human safety profile [3] and extended pharmacokinetic MRT of 36 hours [4] support translational development for interception trials in men on active surveillance for prostate cancer.

Periodontal Therapeutics & Bone Regeneration

Given the head-to-head evidence of greater periodontal bone healing with Gnetin C compared to resveratrol monomer in a mouse periodontitis model, coupled with stronger antibacterial activity against P. gingivalis and inhibition of bacterial adhesion and biofilm formation [5][6], Gnetin C is optimally suited for research applications in periodontal disease therapeutics, oral bone regeneration studies, and development of anti-periodontitis nutraceuticals or adjunctive therapies.

NK Cell-Mediated Cancer Immunosurveillance

Based on randomized controlled trial data demonstrating Gnetin C's ability to increase circulating NK cells expressing NKG2D and NKp46 activating receptors and enhance ex vivo cytotoxicity against K562 target cells [7], Gnetin C is the compound of choice for immuno-oncology research focused on NK cell-mediated cancer immunosurveillance, particularly for prostate cancer and other malignancies where NK cell activity correlates with improved outcomes.

Metabolic Syndrome & Digestive Enzyme Modulation

Based on in vitro evidence that Gnetin C inhibits both pancreatic lipase and α-amylase, whereas resveratrol shows no lipase inhibition [8], and supported by patent filings for metabolic syndrome applications [9], Gnetin C is the preferred compound for research into dietary fat and carbohydrate absorption modulation, weight management interventions, and development of metabolic syndrome-targeted nutraceutical formulations.

Application
Selection Property
Validation Focus
Prostate cancer MTA1 research
MTA1 pathway-response context
MTA1 expression and PIN progression endpoints
Periodontal bone regeneration studies
Periodontal bone-healing model context
Bone-level measurement and IL-1β/Nrf2 endpoints
NK cell immuno-oncology research
NK cell activation endpoint context
NKG2D/NKp46 expression and cytotoxicity assays
Metabolic enzyme modulation studies
Digestive enzyme inhibition profile
Lipase and α-amylase activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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